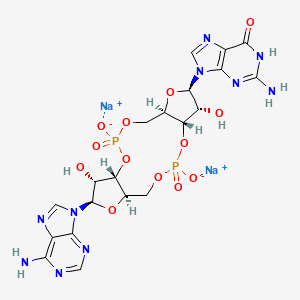

cGAMP (disodium)

Description

Significance of Cytosolic DNA Sensing in Innate Immunity

The innate immune system serves as the body's first line of defense against invading pathogens. nih.gov A key function of this system is the ability to distinguish between self and non-self molecules. The presence of DNA in the cytoplasm, the fluid-filled space within a cell but outside the nucleus, is a potent danger signal, as DNA is typically confined to the nucleus and mitochondria. nih.govwikipedia.org Cytosolic DNA can indicate the presence of an invading pathogen, such as a virus or bacterium, or cellular damage and stress. nih.govwikipedia.org

The detection of this misplaced DNA is crucial for initiating an immune response to eliminate the threat. nih.gov This surveillance is carried out by a class of proteins known as pattern recognition receptors (PRRs), which recognize conserved molecular structures associated with pathogens or cellular distress. nih.govnih.govannualreviews.org The sensing of cytosolic DNA triggers a cascade of signaling events that lead to the production of interferons and other cytokines, which are key signaling molecules that orchestrate the immune response. nih.govfrontiersin.org

Overview of the cGAS-STING Signaling Axis

At the heart of cytosolic DNA sensing is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. wikipedia.orgspringermedicine.com This signaling axis is a fundamental component of the innate immune system. researchgate.net

The process begins when cGAS, a cytosolic DNA sensor, recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm. wikipedia.orgwikipedia.org This binding event activates cGAS, which then catalyzes the synthesis of a unique second messenger molecule, cyclic GMP-AMP (cGAMP), from the cellular building blocks ATP and GTP. wikipedia.orgnih.gov

This newly synthesized cGAMP then binds to the STING protein, which is an adaptor protein anchored to the membrane of the endoplasmic reticulum (ER). invivogen.comnih.gov The binding of cGAMP to STING induces a conformational change in STING, leading to its activation. bohrium.com Activated STING translocates from the ER to the Golgi apparatus. nih.govnih.gov

This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). nih.govpnas.org TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). nih.govjci.org Phosphorylated IRF3 then dimerizes and moves into the nucleus, where it drives the transcription of genes encoding type I interferons, such as IFN-α and IFN-β. invivogen.comnih.gov These interferons are then secreted from the cell and signal to neighboring cells to heighten their antiviral defenses. nih.gov The STING pathway can also lead to the activation of NF-κB, another transcription factor that promotes the expression of pro-inflammatory cytokines. invivogen.com

cGAMP as a Metazoan Second Messenger and STING Agonist

cGAMP is a metazoan second messenger, a signaling molecule produced within a cell in response to an external stimulus. nih.govnih.gov Specifically, the form of cGAMP produced by mammalian cGAS is cyclic [G(2',5')pA(3',5')p], often referred to as 2'3'-cGAMP. nih.govresearchgate.net This distinguishes it from the cyclic dinucleotides produced by bacteria, which typically have two 3',5' phosphodiester bonds. nih.govresearchgate.net

As a STING agonist, cGAMP directly binds to and activates the STING protein. nih.govjci.org The unique mixed phosphodiester linkage of 2'3'-cGAMP gives it a high binding affinity for STING. apexbt.comcellsignal.com This potent activation of STING is a critical step in initiating the downstream signaling cascade that leads to an effective innate immune response. nih.govjci.org The discovery of cGAMP and its role as a STING agonist has provided significant insight into the molecular mechanisms of innate immunity and has opened up new avenues for therapeutic intervention. pnas.orgjci.org

Properties

Molecular Formula |

C20H22N10Na2O13P2 |

|---|---|

Molecular Weight |

718.4 g/mol |

IUPAC Name |

disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |

InChI Key |

MFPHQIYDBUVTRL-DQNSRKNCSA-L |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Regulation of Cgamp

Cyclic GMP-AMP Synthase (cGAS)-Mediated Synthesis of 2'3'-cGAMP

The primary pathway for cGAMP synthesis involves the enzyme cGAS, which produces a specific isomer, 2'3'-cGAMP, upon activation. documentsdelivered.comnih.gov This isomer is characterized by a unique phosphodiester linkage that is crucial for its function in activating downstream signaling pathways. nih.govplos.org

The activation of cGAS is triggered by its direct interaction with double-stranded DNA (dsDNA) located in the cytoplasm. wikipedia.orgnih.gov This cytosolic DNA can originate from various sources, including viral infections, intracellular bacteria, or damaged self-DNA leaking from the nucleus or mitochondria. wikipedia.orgelsevierpure.comyoutube.com

cGAS recognizes dsDNA in a sequence-independent manner, meaning it does not target specific DNA sequences. frontiersin.orgnih.gov However, its binding is length-dependent, showing a preference for longer dsDNA fragments, typically those greater than 45 base pairs, which are sufficient to induce the necessary conformational changes for activation. nih.govabcam.com The interaction is primarily electrostatic, involving positively charged amino acid residues on the cGAS surface and the negatively charged phosphate (B84403) backbone of the DNA. wikipedia.orgplos.org A conserved zinc-finger motif within cGAS is also crucial for this DNA-specific recognition and subsequent immune activation. plos.org

Once activated by dsDNA, cGAS functions as a nucleotidyltransferase, catalyzing the synthesis of 2'3'-cGAMP from the cellular substrates adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.govmdpi.comresearchgate.net The enzyme consumes one molecule of ATP and one of GTP to generate a single molecule of cGAMP. researchgate.netyoutube.com

The catalytic process is highly specific, involving the formation of two distinct phosphodiester bonds: a 2',5' linkage and a 3',5' linkage. documentsdelivered.comnih.gov This unique mixed-linkage structure is a hallmark of the cGAMP produced by mammalian cGAS and is essential for its high-affinity binding to its downstream effector, STING. plos.orgresearchgate.net The enzymatic reaction proceeds through a stepwise mechanism within the activated cGAS-DNA complex, which acts as a microreactor to facilitate efficient synthesis. mdpi.comresearchgate.net

Structurally, cGAS activation involves a significant conformational change upon binding to dsDNA. wikipedia.orgencyclopedia.pub In its inactive state, the catalytic pocket of cGAS is not properly formed. researchgate.net The binding of dsDNA induces cGAS to form a 2:2 complex, where two cGAS molecules dimerize along a DNA ladder. wikipedia.orgmdpi.com This dimerization is critical as it reorients the catalytic domains, creating a competent active site that can bind ATP and GTP. wikipedia.orgresearchgate.net

Cryo-electron microscopy and crystal structures have revealed that this DNA-induced dimerization "locks" the active site into a rigid conformation suitable for catalysis. researchgate.netnih.gov This structural rearrangement ensures the precise positioning of the ATP and GTP substrates for the sequential formation of the phosphodiester bonds, leading to the cyclization reaction that produces 2'3'-cGAMP. nih.govresearchgate.net This mechanism effectively functions as a structural switch, ensuring that cGAMP is only synthesized in the presence of the activating DNA ligand. repec.org

| Feature | Description | References |

| Activation Trigger | Binding to cytosolic double-stranded DNA (dsDNA). | wikipedia.org, nih.gov |

| DNA Binding | Sequence-independent, but length-dependent (>45 bp); involves electrostatic interactions and a zinc-finger motif. | plos.org, nih.gov, abcam.com |

| Active State | Forms a 2:2 cGAS:dsDNA complex (dimer of dimers). | wikipedia.org, mdpi.com |

| Conformational Change | DNA binding induces a structural switch that creates a catalytically competent active site. | repec.org, researchgate.net |

| Product | Synthesizes 2'3'-cGAMP from ATP and GTP. | mdpi.com, nih.gov |

This table summarizes the key structural and mechanistic features of cGAS activation and cGAMP synthesis.

Regulation of cGAS Activity and cGAMP Production

Given the potent inflammatory response triggered by cGAMP, the activity of cGAS is tightly regulated to prevent inappropriate activation by self-DNA and to maintain immune homeostasis. elsevierpure.commdpi.com This regulation occurs through multiple mechanisms, including post-translational modifications (PTMs) of the cGAS enzyme itself. nih.govproquest.com

Post-translational modifications are crucial for modulating cGAS function, affecting its enzymatic activity, stability, and ability to bind DNA. nih.govproquest.com Various PTMs have been identified, including phosphorylation, ubiquitination, SUMOylation, and acetylation, which collectively act as a switch for immune regulation. mdpi.comnih.govnih.gov These modifications provide a dynamic and rapid means of controlling cGAMP production in response to different cellular signals. mdpi.com

Phosphorylation is a key post-translational modification that generally serves to inhibit cGAS activity. nih.govresearchgate.net Several kinases have been identified that phosphorylate cGAS at specific sites, leading to a dampening of its function. For instance, the kinase Akt can phosphorylate cGAS at serine 291 (in mice) or serine 305 (in humans), which suppresses its enzymatic activity. mdpi.comresearchgate.net

During mitosis, when the nuclear envelope breaks down and chromatin is accessible, cGAS is hyperphosphorylated by Aurora kinase B. nih.gov This phosphorylation of the N-terminal domain of cGAS inhibits its ability to bind DNA and undergo the liquid-liquid phase separation necessary for robust activation, thus preventing an autoimmune response to self-DNA during cell division. nih.gov This inhibitory phosphorylation ensures that cGAS remains inactive until it encounters a legitimate pathogenic threat. nih.gov

| Kinase | Effect on cGAS Activity | Mechanism | References |

| Akt | Inhibition | Phosphorylates Serine 305 (human) or Serine 291 (mouse), suppressing enzymatic function. | mdpi.com, researchgate.net |

| Aurora Kinase B | Inhibition (during mitosis) | Hyperphosphorylates the N-terminal domain, preventing DNA binding and activation. | nih.gov |

| TBK1 | Feedback Inhibition | Phosphorylates STING, which can indirectly regulate the pathway. | nih.gov, youtube.com |

This table details key kinases involved in the phosphorylation of cGAS and the resulting functional consequences.

Post-Translational Modifications of cGAS

Ubiquitination

Ubiquitination, the attachment of ubiquitin proteins to substrate molecules, plays a multifaceted role in regulating cGAS function and stability. This process is mediated by E3 ubiquitin ligases and can be reversed by deubiquitinating enzymes (DUBs). mdpi.comresearchgate.net The type of ubiquitin chain attached determines the functional outcome.

Activation: The E3 ligase RNF185 catalyzes K27-linked polyubiquitination of cGAS at lysines K173 and K184, which enhances its enzymatic activity and subsequent cGAMP production. nih.gov Another E3 ligase, TRIM41, facilitates monoubiquitination, which also positively regulates cGAMP synthesis. mdpi.com

Stabilization and Degradation: K48-linked polyubiquitination, a canonical signal for proteasomal degradation, targets cGAS for destruction via p62-dependent selective autophagy. nih.gov This process helps terminate the immune signal. During a viral infection, the interferon-stimulated gene TRIM14 can recruit the deubiquitinase USP14 to cleave these ubiquitin chains at lysine (B10760008) K414, thereby stabilizing cGAS and amplifying the immune response. mdpi.comnih.gov

| Regulator | Type | Modification | cGAS Target Site(s) | Functional Effect on cGAS |

| RNF185 | E3 Ligase | K27-linked polyubiquitination | K173, K184 | Potentiates enzymatic activity nih.gov |

| TRIM41 | E3 Ligase | Monoubiquitination | Not specified | Positively regulates cGAMP synthesis mdpi.com |

| TRIM14/USP14 | E3 Ligase/Deubiquitinase | Deubiquitination (K48-linked) | K414 | Stabilizes cGAS by preventing degradation mdpi.comnih.gov |

| Unknown E3 Ligase | E3 Ligase | K48-linked polyubiquitination | K414 | Targets cGAS for autophagic degradation nih.gov |

Acetylation

Acetylation of lysine residues on cGAS serves as a critical inhibitory mechanism, preventing unwarranted activation. nih.gov This modification can be dynamically added and removed to modulate cGAMP production.

Inhibition: Acetylation of cGAS at key lysine residues—specifically K384, K394, and K414—inhibits its enzymatic activity and prevents the synthesis of cGAMP. nih.gov These modifications likely interfere with DNA binding or the conformational changes required for activation. nih.govnih.gov The common anti-inflammatory drug aspirin (B1665792) has been shown to directly acetylate cGAS, thereby suppressing its function. nih.gov

Activation via Deacetylation: In response to stimuli like cytosolic DNA, the histone deacetylase 3 (HDAC3) interacts with and deacetylates cGAS. nih.gov This removal of inhibitory acetyl groups is a necessary step for cGAS activation and subsequent cGAMP production. nih.gov

| Regulator | Type | Modification | cGAS Target Site(s) | Functional Effect on cGAS |

| Aspirin / Unknown Acetyltransferase | Acetylating Agent | Acetylation | K384, K394, K414 | Inhibits enzymatic activity nih.govnih.gov |

| HDAC3 | Deacetylase | Deacetylation | K384, K394, K414 | Required for activation nih.gov |

Sumoylation

Similar to ubiquitination, sumoylation involves the attachment of a small ubiquitin-like modifier (SUMO) protein to lysine residues. This PTM has a dual and context-dependent role in regulating cGAS, influencing both its stability and its enzymatic activity through modifications at distinct sites. nih.govnih.gov

Stabilization: The E3 ligase TRIM38 mediates the sumoylation of mouse cGAS at K217 and K464 (corresponding to K231 and K479 in humans). nih.gov This modification protects cGAS from K48-linked polyubiquitination and subsequent degradation, thereby promoting its stability in uninfected cells and during the early phase of viral infection. nih.govresearchgate.net This sumoylation is later reversed by the SUMO-specific protease SENP2 to allow for signal termination. nih.govresearchgate.net

Inhibition: In contrast, sumoylation at lysines K335, K372, and K382, which are located within the DNA-binding and dimerization interfaces, suppresses cGAS activity. nih.govresearchgate.net This modification impairs its ability to bind DNA, oligomerize, and synthesize cGAMP. nih.gov The SUMO-specific protease SENP7 counteracts this by de-sumoylating these specific sites, thus potentiating cGAS activation. nih.govresearchgate.net

| Regulator | Type | Modification | cGAS Target Site(s) | Functional Effect on cGAS |

| TRIM38 | E3 SUMO Ligase | SUMOylation | K231, K479 (human) | Stabilizes protein by preventing ubiquitination nih.govnih.gov |

| SENP2 | SUMO Protease | De-SUMOylation | K231, K479 (human) | Promotes subsequent degradation nih.govresearchgate.net |

| Unknown E3 SUMO Ligase | E3 SUMO Ligase | SUMOylation | K335, K372, K382 | Inhibits DNA-binding and enzymatic activity nih.govresearchgate.net |

| SENP7 | SUMO Protease | De-SUMOylation | K335, K372, K382 | Activates cGAS by reversing inhibition nih.govresearchgate.net |

Palmitoylation

Palmitoylation is the reversible attachment of the fatty acid palmitate to cysteine residues. This lipid modification unconventionally serves as a negative regulator of cGAS activity.

Inhibition: The enzyme ZDHHC18 has been identified as the primary acyltransferase that catalyzes the palmitoylation of cGAS. mdpi.comresearchgate.net This modification induces a conformational change in the cGAS protein that subsequently inhibits its ability to bind DNA and form the active dimer, thereby impairing its enzymatic function and blocking cGAMP production. mdpi.comresearchgate.net Unlike its role in many other proteins, palmitoylation does not appear to affect the subcellular localization of cGAS. mdpi.comresearchgate.net

| Regulator | Type | Modification | cGAS Target Site(s) | Functional Effect on cGAS |

| ZDHHC18 | Acyltransferase | Palmitoylation | Cysteine residues | Inhibits DNA binding and dimerization mdpi.comresearchgate.net |

Glutamylation

Glutamylation, the addition of one or more glutamate (B1630785) residues, is another PTM that negatively regulates cGAS function through distinct mechanisms depending on the length of the glutamate chain. nih.gov This modification is dynamically controlled by tubulin tyrosine ligase-like (TTLL) enzymes and cytosolic carboxypeptidases (CCPs). nih.gov

Inhibition of DNA Binding: The enzyme TTLL6 mediates polyglutamylation (the addition of a chain of glutamates) at residue E272 of mouse cGAS. This modification impedes the ability of cGAS to bind to DNA. nih.gov

Inhibition of Synthase Activity: The enzyme TTLL4 mediates monoglutamylation at residue E302, which directly blocks the synthase activity of cGAS, preventing it from converting ATP and GTP into cGAMP. nih.gov

Activation via Deglutamylation: The carboxypeptidases CCP6 and CCP5 reverse these inhibitory modifications by removing polyglutamate chains and monoglutamate residues, respectively. nih.gov This deglutamylation is required for the full activation of cGAS. nih.gov

| Regulator | Type | Modification | cGAS Target Site(s) (mouse) | Functional Effect on cGAS |

| TTLL6 | Glutamylase | Polyglutamylation | E272 | Impedes DNA binding nih.gov |

| TTLL4 | Glutamylase | Monoglutamylation | E302 | Blocks synthase activity nih.gov |

| CCP6 | Carboxypeptidase | De-polyglutamylation | E272 | Restores DNA binding nih.gov |

| CCP5 | Carboxypeptidase | De-monoglutamylation | E302 | Restores synthase activity nih.gov |

Subcellular Compartmentalization of cGAS

The location of cGAS within the cell is a key determinant of its activation state, serving as a fundamental mechanism to discriminate between self-DNA and foreign DNA. cGAS is found in several cellular compartments, with its activity being largely dependent on its location.

Cytosol: The cytosolic pool of cGAS is considered the primary active fraction responsible for detecting DNA from pathogens or damaged organelles like mitochondria. nih.gov Its presence in the cytoplasm allows it to survey the cell for aberrant DNA that signals danger.

Nucleus: cGAS is also present in the cell nucleus. However, nuclear cGAS is largely kept in an inactive state. It is tightly bound to chromatin, and this association is thought to suppress its enzymatic activity, preventing it from being activated by the abundant self-DNA within the nucleus. This sequestration is a critical tolerance mechanism.

Plasma Membrane: A portion of cGAS is tethered to the inner leaflet of the plasma membrane through an interaction between its N-terminal domain and the phospholipid PIP2. This sequestration at the membrane is another mechanism to restrain cGAS activity in resting cells. Upon stimulation, cGAS can be translocated to the cytosol to participate in DNA sensing.

Biomolecular Condensation and Phase Separation in cGAS Activation

A pivotal mechanism for the robust activation of cGAS involves biomolecular condensation, a process also known as liquid-liquid phase separation (LLPS). researchgate.net This process allows for a switch-like activation of cGAMP synthesis upon encountering a sufficient concentration of DNA.

Upon binding to DNA, particularly long DNA molecules, cGAS undergoes a phase transition, forming liquid-like droplets or "condensates". These cGAS-DNA droplets function as micro-reactors that concentrate the enzyme along with its substrates, ATP and GTP. researchgate.net The disordered and positively charged N-terminus of cGAS is critical for the multivalent interactions that drive this phase separation. This concentration effect dramatically enhances the rate of cGAMP production, ensuring a rapid and potent downstream signaling response. researchgate.netresearchgate.net Furthermore, these condensates can protect the activating DNA from degradation by cytosolic nucleases like TREX1, thereby prolonging the signal. researchgate.net

Modulation of cGAS Activity by Other Ligands (e.g., Mn²⁺)

While double-stranded DNA (dsDNA) is the canonical activator of cGAS, its enzymatic activity is significantly influenced by other cellular factors, most notably divalent metal ions. Manganese (Mn²⁺) has been identified as a potent modulator of cGAS, capable of activating the enzyme and enhancing cGAMP production through mechanisms distinct from the standard magnesium (Mg²⁺)-dependent, dsDNA-activated pathway. nih.gov

Research has revealed that Mn²⁺ can directly activate cGAS even in the absence of dsDNA. oup.comnih.gov This dsDNA-independent activation is a key departure from the canonical model of cGAS function. Structural and biochemical studies have shown that Mn²⁺ induces conformational changes in cGAS that are globally similar to those caused by dsDNA binding. nih.govresearchgate.net These changes facilitate substrate entry into the catalytic pocket, enabling the synthesis of 2'3'-cGAMP. nih.govresearchgate.net

Table 1: Research Findings on Mn²⁺ Modulation of cGAS Activity

| Finding | Description |

| dsDNA-Independent Activation | Mn²⁺ can directly activate monomeric cGAS to produce cGAMP in the absence of dsDNA. The maximal activation level is comparable to that induced by dsDNA with Mg²⁺. nih.govoup.comnih.gov |

| Synergistic Activation with dsDNA | In the presence of dsDNA, Mn²⁺ potentiates cGAS activity, increasing the enzyme's sensitivity and catalytic efficiency. This synergy results from a positive coupling between Mn²⁺-mediated and dsDNA-dependent activation mechanisms. oup.comresearchgate.net |

| Structural Changes in cGAS | Structural analysis shows that Mn²⁺ binding induces global conformational changes in cGAS similar to those seen with dsDNA activation. A unique η1 helix is formed, which widens the catalytic pocket, allowing for substrate entry and synthesis of cGAMP. nih.govresearchgate.net |

| Noncanonical Catalytic Synthesis | In the Mn²⁺-activated state, linear intermediates (pppGpG and pGpA) are oriented in an inverted position within the active site. This suggests a noncanonical, accelerated cyclization process that does not require substrate flip-over. The two catalytic Mn²⁺ ions are coordinated by the substrate's triphosphate moiety, independent of the typical catalytic triad (B1167595) residues used in Mg²⁺-dependent catalysis. nih.govresearchgate.net |

| Acceleration of Catalysis | Mn²⁺ accelerates the overall catalytic activity of cGAS, including both the formation of the linear intermediate and the rate-determining cyclization step, which enhances the fidelity of cGAMP production. oup.com |

Negative Regulation of cGAMP Production (e.g., NLRC3 inhibition of cGAS)

To prevent aberrant or excessive inflammation and autoimmunity that could result from unchecked cGAS activity, multiple negative regulatory mechanisms have evolved to control cGAMP production. These mechanisms operate at different levels, from direct inhibition of the cGAS enzyme to limiting the availability of its DNA ligand.

A key negative regulator is the NLR family CARD domain-containing protein 3 (NLRC3). nih.gov NLRC3 has been shown to directly inhibit the activation of cGAS. One primary mechanism of this inhibition is through competition with cGAS for binding to cytosolic dsDNA. nih.gov By sequestering DNA, NLRC3 prevents the initial activation step of cGAS, thereby reducing the production of cGAMP. nih.gov Beyond DNA competition, NLRC3 also exerts its inhibitory effects downstream of cGAMP synthesis by binding directly to STING, which prevents its translocation and subsequent activation of downstream signaling pathways. nih.gov Furthermore, NLRC3 can bind to TANK-binding kinase 1 (TBK1), inhibiting its activation and suppressing the phosphorylation of IRF3, a critical step in type I interferon production. nih.gov Overexpression of NLRC3 has been demonstrated to significantly inhibit the activation of the cGAS-STING pathway. nih.gov

Other negative regulatory pathways also contribute to the tight control of cGAMP synthesis. Post-translational modifications of cGAS itself play a crucial role. For instance, phosphorylation of cGAS by kinases such as Protein Kinase B (AKT), Cyclin-Dependent Kinase 1 (CDK1), and Aurora Kinase B (AKB) has been shown to repress cGAS enzymatic activity. mdpi.comencyclopedia.pub Specifically, AKT can phosphorylate serine residues (S305 in human cGAS, S291 in murine cGAS), which impairs the enzyme's ability to generate cGAMP and attenuates the antiviral response. mdpi.comnih.gov This provides a direct method for cellular signaling pathways to suppress cGAS function.

Table 2: Mechanisms of Negative Regulation of cGAMP Production

| Regulator | Mechanism of Action |

| NLRC3 | Competes with cGAS for binding to cytosolic dsDNA, directly inhibiting cGAS activation and reducing cGAMP synthesis. nih.gov It also acts downstream by binding to STING and TBK1 to prevent signal propagation. nih.gov |

| AKT | A serine/threonine kinase that phosphorylates cGAS at specific serine residues (S305 in humans). mdpi.comnih.gov This phosphorylation event suppresses the catalytic activity of cGAS, leading to decreased cGAMP production and a dampened type I interferon response. mdpi.comencyclopedia.pub |

| CDK1 | A cyclin-dependent kinase that can phosphorylate and repress cGAS activity, contributing to the negative regulation of the immune response. mdpi.comencyclopedia.pub |

| AKB | Aurora Kinase B has been identified as another kinase capable of phosphorylating cGAS, thereby repressing its function and limiting cGAMP synthesis. mdpi.comencyclopedia.pub |

Cgamp Mediated Sting Activation and Downstream Signaling

Molecular Mechanism of cGAMP Binding to STING

The activation of STING is a tightly regulated process that begins with the direct binding of cGAMP to its cytosolic ligand-binding domain (LBD). nih.gov This interaction induces a series of conformational changes and subsequent oligomerization, which are essential for signal propagation. researchgate.netresearchgate.nettandfonline.com

Conformational Changes and Oligomerization of STING

In its inactive state, STING exists as a dimer on the ER membrane. researchgate.nettandfonline.com The binding of cGAMP to the V-shaped pocket within the STING dimer interface triggers a significant conformational change. nih.govnih.gov This includes a 180-degree rotation of the LBD relative to the transmembrane domains, leading to a more compact, "closed" conformation. nih.govtandfonline.comresearchgate.net This structural rearrangement exposes previously masked interfaces on the STING dimer, facilitating higher-order oligomerization. researchgate.nettandfonline.com Gel-filtration chromatography and other biochemical analyses have demonstrated that in the presence of cGAMP, full-length STING forms large oligomeric complexes. researchgate.net This oligomerization is a critical step for the subsequent recruitment and activation of downstream signaling molecules. researchgate.netescholarship.orgnih.gov

The process of STING oligomerization is a key regulatory checkpoint. nih.gov Studies have shown that mutations preventing oligomerization abrogate the downstream signaling cascade, highlighting its essential role in STING activation. biorxiv.org

STING Translocation from Endoplasmic Reticulum to Golgi Apparatus

Following cGAMP-induced activation and oligomerization, STING traffics from the ER to the Golgi apparatus. nih.govnih.govresearchgate.net This translocation is a crucial step for the activation of downstream signaling pathways, as inhibiting this process dampens the production of type I IFNs. nih.gov The movement from the ER to the Golgi is facilitated by the coat protein complex-II (COPII)-coated vesicles. nih.govresearchgate.net

Upon reaching the Golgi, STING undergoes further modifications, including palmitoylation, which promotes the formation of STING clusters. researchgate.netresearchgate.net These clusters serve as a scaffold to recruit and activate downstream signaling components. researchgate.net The translocation process is not a one-way street; retrograde transport from the Golgi back to the ER, mediated by the coat protein complex-I (COPI), serves to attenuate STING signaling. nih.govnih.gov

Activation of Downstream Kinases and Transcription Factors

Once localized to the Golgi, the activated STING oligomers serve as a platform for the assembly of a signaling complex that includes the kinase TBK1 and the transcription factor IRF3. researchgate.netbiorxiv.org This leads to a cascade of phosphorylation events that ultimately results in the transcription of genes encoding type I interferons and other inflammatory cytokines.

Recruitment and Activation of TANK-binding Kinase 1 (TBK1)

Activated STING directly recruits the serine/threonine kinase TANK-binding kinase 1 (TBK1). pnas.orgnih.gov This recruitment is mediated by a conserved PLPLRT/SD motif located in the C-terminal tail (CTT) of STING, which binds to the dimer interface of TBK1. escholarship.orgnih.govnih.gov The cGAMP-induced oligomerization of STING brings multiple TBK1 molecules into close proximity, facilitating their trans-autophosphorylation and subsequent activation. researchgate.net Structural studies have revealed that a single TBK1 dimer can interact with two STING monomers. nih.gov

The interaction between STING and TBK1 is essential for the downstream signaling cascade. escholarship.orgnih.gov Mutations in the TBK1-binding motif of STING abrogate the activation of both IRF3 and NF-κB. nih.govnih.gov

Phosphorylation and Activation of Interferon Regulatory Factor 3 (IRF3)

Once TBK1 is activated, it phosphorylates key serine residues in the C-terminal tail of STING, notably Ser366 in human STING. researchgate.netnih.gov This phosphorylation event creates a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3). nih.govnih.gov STING then acts as a scaffold, bringing IRF3 into the proximity of the activated TBK1. nih.govnih.gov TBK1 then phosphorylates IRF3 at multiple serine residues. frontiersin.orgnih.gov

Phosphorylated IRF3 undergoes a conformational change, leading to its dimerization. researchgate.net The IRF3 dimer then translocates from the cytoplasm to the nucleus, where it binds to specific DNA elements known as interferon-stimulated response elements (ISREs) in the promoters of genes encoding type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). researchgate.netfrontiersin.org This leads to the transcription of these genes, a hallmark of the cGAS-STING pathway activation. frontiersin.org

| STING Mutation | Effect on TBK1 Recruitment | Effect on IRF3 Activation | Reference |

| S365A (in mice) | No significant disruption | Disrupts IRF3 binding and activation | nih.gov |

| L373A (in mice) | Disrupts TBK1 recruitment | Defective in IRF3 activation | nih.govnih.gov |

| ΔCTT (C-terminal tail deletion) | Disrupts TBK1 binding | Defective in IRF3 activation | nih.govnih.gov |

This table is based on data from mouse models and illustrates the importance of specific residues in the C-terminal tail of STING for downstream signaling.

Activation of Nuclear Factor-κB (NF-κB)

In addition to the TBK1-IRF3 axis, cGAMP-activated STING also triggers the activation of the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govpnas.org While the recruitment of TBK1 is crucial for robust NF-κB activation, the precise mechanism is less defined than that of IRF3 activation. nih.govnih.gov Some evidence suggests that STING can activate NF-κB through the IκB kinase (IKK) complex. pnas.orgyoutube.com The activation of NF-κB leads to the transcription of a broad range of pro-inflammatory cytokines and chemokines, which work in concert with type I interferons to mount a comprehensive innate immune response. pnas.orgnih.gov Interestingly, studies have shown that disrupting ER-to-Golgi trafficking of STING does not completely abolish NF-κB activation, suggesting that this arm of the signaling pathway may be initiated at the ER. nih.gov

Induction of Type I Interferons (IFN-I)

Upon activation and translocation, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). nih.govnih.govfrontiersin.org STING's interaction with TBK1 is crucial for the subsequent phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3). nih.govresearchgate.net Research indicates that a specific carboxyl-terminal region of STING is both necessary and sufficient for TBK1 activation and the subsequent phosphorylation of IRF3. nih.govnih.gov

Once phosphorylated by TBK1, IRF3 undergoes dimerization. researchgate.netnih.gov This dimer then translocates from the cytoplasm into the nucleus. nih.govresearchgate.net Inside the nucleus, the activated IRF3 dimer binds to specific DNA sequences known as IFN-stimulated response elements (ISREs), driving the transcription of genes encoding Type I interferons (IFN-I), most notably IFN-α and IFN-β. nih.govresearchgate.netresearchgate.net This production of IFN-I is a hallmark of the cGAS-STING pathway's role in antiviral and antitumor immunity. pnas.orgnih.gov

Production of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)

In parallel to inducing IFN-I, the activation of STING by cGAMP also triggers the production of a suite of pro-inflammatory cytokines. numberanalytics.comnih.gov The activated STING-TBK1 complex is also instrumental in activating the nuclear factor-κB (NF-κB) signaling pathway. youtube.compnas.orgnih.gov

The activation of NF-κB is a critical downstream event. pnas.orgresearchgate.net While TBK1 can directly contribute to NF-κB activation, this process is often complemented by the IκB kinase (IKK) complex. frontiersin.orgpnas.orgresearchgate.net The activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. youtube.com This releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus. youtube.comnih.gov

Once in the nucleus, NF-κB binds to specific promoter regions of target genes, leading to the transcription of various pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govresearchgate.net This cytokine response works in concert with the IFN-I production to orchestrate a broad innate immune defense. nih.gov

Non-Canonical STING Activation Mechanisms Beyond cGAMP Production

While the canonical activation of STING is dependent on the production of cGAMP by cGAS, emerging research has identified alternative, non-canonical pathways that can activate STING independently of cGAMP. These pathways highlight a broader role for STING in cellular stress responses beyond the detection of cytosolic DNA.

One notable non-canonical mechanism involves the response to nuclear DNA damage. Genotoxic stress induced by agents like etoposide (B1684455) can trigger a STING-dependent innate immune response that is independent of both cGAS and cGAMP. nih.gov In this pathway, the DNA damage response factors ATM (Ataxia-Telangiectasia Mutated) and PARP-1, along with the DNA binding protein IFI16, mediate STING activation. nih.govpnas.org This leads to the assembly of an alternative signaling complex containing STING, IFI16, the E3 ubiquitin ligase TRAF6, and the tumor suppressor p53. nih.govnih.gov This complex predominantly activates the NF-κB pathway, rather than IRF3, resulting in a distinct profile of induced innate immune genes. nih.gov

Another cGAMP-independent mechanism involves the direct activation of DNA damage response (DDR) signaling. nih.gov Studies have shown that cGAMP can activate DDR signaling in a manner that is independent of the canonical IFN pathway. nih.govresearchgate.net This process is still dependent on STING and TBK1, where TBK1 stimulates the autophosphorylation of the DDR kinase ATM, leading to the activation of the CHK2-p53-p21 pathway. nih.govresearchgate.net This suggests a more ancient, genome surveillance function for the STING pathway that predates interferon-based immunity. nih.govresearchgate.net

Furthermore, some studies suggest that other cellular conditions, such as aging and senescence, might utilize a non-conventional cGAS-STING pathway. In aging cells, despite a buildup of cytosolic DNA, features of canonical STING activation like increased cGAMP and STING phosphorylation are not observed. pnas.org Instead, STING localizes to the nuclear envelope and chromatin, activating inflammatory programs in a manner that appears to be cGAS-dependent but does not follow the canonical trafficking and signaling cascade. pnas.org These findings indicate that STING's response can be shaped by the nature of the threat or cellular state, allowing for diverse signaling outcomes beyond the canonical IFN-I response. nih.govpnas.org

Intercellular and Extracellular Transmission of Cgamp Signaling

Mechanisms of cGAMP Transfer Between Cells

The movement of cGAMP between cells is a highly regulated process involving several distinct pathways. These mechanisms ensure that the potent inflammatory and antiviral signals initiated by cGAMP are effectively disseminated to surrounding cells, amplifying the initial danger signal.

Gap Junction-Mediated Transport

Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, permitting the passage of small molecules and ions. nih.govfrontiersin.org This mode of transport allows cGAMP to move between cells without entering the extracellular space, thereby protecting it from degradation by extracellular enzymes. nih.govnih.gov

Initial evidence for this transport mechanism came from observations that upon dsDNA transfection, clusters of cells would activate innate immune responses, an effect that was diminished upon the depletion of gap junction components. frontiersin.org It was later confirmed that cGAMP is the messenger responsible for this phenomenon. frontiersin.org

The formation of gap junctions involves proteins from the connexin family. nih.gov Humans express 21 different connexin isoforms in a cell-type-specific manner. nih.gov Research has shown that various connexins, including Cx43 and Cx45, can facilitate the transfer of cGAMP. frontiersin.org For instance, in models of brain metastasis, cancer cells expressing protocadherin 7 (PCDH7) form gap junctions composed of connexin 43 (Cx43) with astrocytes. cornell.edunih.gov This allows the cancer cells to transfer cGAMP to the astrocytes, which in turn produce inflammatory cytokines that support tumor growth and chemoresistance. cornell.edunih.govresearchgate.net Conversely, in a colon cancer model, the transfer of cGAMP from tumor cells to dendritic cells and macrophages via gap junctions induced a beneficial anti-tumor CD8 T cell response. frontiersin.org

The transfer of cGAMP through gap junctions can occur between cells of the same type or different types and is a key mechanism for the bystander activation of STING signaling. nih.govasm.org This direct cell-to-cell communication is crucial for a coordinated tissue-level response to viral infections and cellular damage. asm.org

Incorporation into Viral Particles

A fascinating mechanism of cGAMP transmission involves its packaging into nascent viral particles. frontiersin.orgnih.gov When a cGAS-expressing cell is infected with certain viruses, the cGAMP produced in response to the viral DNA can be incorporated into the budding virions. nih.gov These cGAMP-loaded viral particles can then deliver the second messenger to newly infected cells, effectively acting as a "Trojan horse" to pre-activate the antiviral state in recipient cells. nih.gov

This phenomenon has been observed with enveloped viruses such as lentiviruses, herpesviruses, and mouse cytomegalovirus (MCMV). nih.gov The transfer of cGAMP via virions triggers a STING-dependent antiviral program in the newly infected cells, a process that is independent of the viral nucleic acids themselves. nih.gov This mechanism can accelerate and broaden the antiviral response. nih.gov Research has also demonstrated that loading vaccine virus-like particles (VLPs) with cGAMP can significantly enhance their immunogenicity, boosting both antibody and T-cell responses. embopress.orgnih.govresearchgate.net

It is believed that a lipid envelope is necessary for the incorporation of cGAMP into viral particles, as non-enveloped viruses like adenovirus produced in cGAS-expressing cells did not show the same effect. nih.gov The precise mechanism of cGAMP packaging, whether a selective process or simple diffusion, is still under investigation. nih.gov

Channel-Dependent Export and Import of Extracellular cGAMP

Beyond direct cell-to-cell transfer, cGAMP can be released into the extracellular environment and subsequently taken up by other cells. pnas.org This process is mediated by specific transmembrane channels that facilitate the export and import of this charged molecule across the plasma membrane. nih.govresearchgate.net

Volume-regulated anion channels (VRACs) are a key player in the transport of extracellular cGAMP. nih.govmdc-berlin.de These channels are crucial for regulating cell volume by transporting chloride ions and organic osmolytes. wikipedia.org Importantly, they have been identified as bidirectional transporters of cGAMP, meaning they can mediate both its efflux (export) and influx (import), depending on the electrochemical gradient of cGAMP. nih.govresearchgate.net

VRACs are activated by various stimuli, including hypotonic cell swelling, certain cytokines like TNF and interleukin-1, and some chemotherapeutic drugs such as cisplatin. nih.govmdc-berlin.de This activation potentiates the transport of cGAMP. nih.govnih.gov For instance, enhancing VRAC activity increases the STING-dependent interferon response to extracellular cGAMP. nih.gov

The molecular components of VRACs are heteromeric complexes of proteins from the Leucine-Rich Repeat-Containing 8 (LRRC8) family. nih.gov The LRRC8 family consists of five members, LRRC8A through LRRC8E. nih.gov LRRC8A is an essential subunit, which co-assembles with other LRRC8 paralogs to form functional channels with distinct substrate specificities. wikipedia.orgnih.gov

Biochemical and electrophysiological studies have revealed that specific combinations of LRRC8 subunits are responsible for cGAMP transport. Specifically, heteromeric channels containing LRRC8A and LRRC8E (LRRC8A/E) are particularly important for transporting cGAMP and other cyclic dinucleotides. nih.govmdc-berlin.de LRRC8A in complex with LRRC8C has also been identified as a significant cGAMP transporter, particularly in human vasculature cells. nih.govnih.govbiorxiv.org In contrast, the LRRC8D subunit appears to inhibit cGAMP transport. nih.gov

The transport of cGAMP by LRRC8 channels is central to effective anti-viral immunity, as demonstrated in mouse models where the genetic ablation of Lrrc8e led to impaired interferon responses and compromised immunity to Herpes Simplex Virus-1 (HSV-1). nih.gov

| Transport Mechanism | Key Proteins/Factors | Direction of Transport | Key Findings |

|---|---|---|---|

| Gap Junctions | Connexins (e.g., Cx43, Cx45) | Direct cell-to-cell (cytoplasm to cytoplasm) | Allows transfer between adjacent cells, protecting cGAMP from extracellular degradation. nih.govnih.gov Can have pro- or anti-tumoral effects depending on the context. frontiersin.orgcornell.edu |

| Viral Particles | Enveloped viruses (e.g., Lentivirus, Herpesvirus) | Cell-to-cell via virions | cGAMP is packaged into virions and delivered to newly infected cells, pre-activating antiviral responses. nih.gov |

| VRACs / LRRC8 Channels | LRRC8A, LRRC8C, LRRC8E | Bidirectional (export and import) across the plasma membrane | Mediates transport of extracellular cGAMP. nih.govnih.gov LRRC8A/E and LRRC8A/C complexes are key transporters. nih.govnih.govbiorxiv.org |

Regulation of Extracellular cGAMP Levels

The concentration of cGAMP in the extracellular space is tightly controlled to ensure an appropriate level of immune activation while preventing excessive inflammation. pnas.orgresearchgate.net The primary regulator of extracellular cGAMP is the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.govnih.govbiorxiv.org

ENPP1 is a transmembrane protein with its catalytic domain facing the extracellular space. nih.govharvard.edu It functions as a hydrolase that specifically degrades extracellular cGAMP, breaking it down into AMP and GMP. nih.govnih.gov Importantly, ENPP1 does not affect intracellular cGAMP levels. pnas.orgnih.gov This spatial separation of cGAMP and its hydrolase is a key feature of its regulation. biorxiv.org

The activity of ENPP1 serves as a crucial checkpoint to attenuate STING signaling initiated by extracellular cGAMP. pnas.orgnih.gov By degrading cGAMP, ENPP1 prevents the overstimulation of the immune system. researchgate.net In the context of cancer, some tumor cells upregulate ENPP1 expression, which promotes metastasis by degrading extracellular cGAMP in the tumor microenvironment and generating immunosuppressive adenosine (B11128). nih.govnih.govharvard.eduox.ac.uk Conversely, the loss or inhibition of ENPP1 can enhance anti-tumor immunity by increasing the levels of extracellular cGAMP, leading to restored immune cell infiltration and greater sensitivity to immunotherapies. nih.govbiorxiv.org

Recent research has led to the development of specific, cell-impermeable inhibitors of ENPP1, as well as genetic tools like the ENPP1 H362A mutant mouse, which has selectively lost the ability to degrade cGAMP. pnas.orgbiorxiv.orgbiorxiv.org These tools have been instrumental in demonstrating the critical role of ENPP1 in regulating antiviral immunity and systemic inflammation, defining extracellular cGAMP as a pivotal activator of the STING pathway. pnas.orgnih.govosti.gov

| Molecule | Family/Type | Function | Impact on Extracellular cGAMP |

|---|---|---|---|

| ENPP1 | Ectonucleotidase | Hydrolyzes extracellular cGAMP | Decreases levels, attenuates STING signaling pnas.orgnih.gov |

| LRRC8A/C/E | Volume-Regulated Anion Channel (VRAC) Subunits | Mediate bidirectional transport of cGAMP | Can increase or decrease levels depending on the cGAMP gradient nih.govnih.gov |

| SLC19A1 | Solute Carrier Family | cGAMP Importer | Decreases levels by facilitating cellular uptake nih.govnih.gov |

Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in cGAMP Degradation

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates cGAMP signaling by degrading extracellular cGAMP. nih.govpnas.org It is a type II transmembrane glycoprotein (B1211001) with its catalytic domain facing the extracellular space, and it also exists in a soluble form in the serum. nih.govresearchgate.net ENPP1 is the primary, if not the only, hydrolase identified for extracellular cGAMP. nih.govnih.gov

The enzymatic activity of ENPP1 is highly efficient. It hydrolyzes cGAMP with kinetics comparable to its well-known substrate, ATP. nih.gov The degradation process involves a two-step hydrolysis of the phosphodiester bonds. ENPP1 first cleaves the 2'-5' phosphodiester bond of 2',3'-cGAMP to produce a linear intermediate, pApG. researchgate.net Subsequently, the 3'-5' phosphodiester bond is hydrolyzed, yielding 5'-AMP and 5'-GMP. researchgate.net This degradation effectively terminates the signaling capacity of extracellular cGAMP, thereby attenuating the STING-mediated immune response. researchgate.net

The significance of ENPP1 in controlling immune responses is highlighted by studies showing that its inhibition or genetic knockout leads to increased extracellular cGAMP levels, enhanced STING activation, and consequently, a more robust anti-tumor immune response. pnas.orgnih.gov For instance, in mouse models of breast cancer, the absence of ENPP1 in both cancer cells and host tissues slowed primary tumor growth and prevented metastasis in a STING-dependent manner. pnas.org This demonstrates that ENPP1 acts as an innate immune checkpoint by dampening paracrine cGAMP-STING signaling. pnas.orgnih.gov

Kinetic Parameters of ENPP1

| Substrate | Km (μM) | kcat (s-1) | Reference |

|---|---|---|---|

| 2',3'-cGAMP | 15 | 4 | nih.gov |

| ATP | 20 | 12 | nih.gov |

Viral Evasion Strategies via cGAMP Degradation (e.g., Poxvirus Immune Nuclease)

Viruses have evolved sophisticated mechanisms to evade the host's innate immune system, including targeting the cGAS-STING pathway. A notable strategy is the direct degradation of cGAMP by viral enzymes. Poxviruses, a family of large DNA viruses, encode a specific enzyme called Poxvirus Immune Nuclease (poxin) that effectively degrades cGAMP. osti.govnih.gov

Poxins are a family of cGAMP-specific nucleases that are conserved among mammalian poxviruses. osti.govnih.gov Through biochemical screening of various mammalian viruses, poxins were identified as the enzymes responsible for degrading 2',3'-cGAMP. acs.orgosti.gov The vaccinia virus poxin, for example, functions as a metal-independent nuclease. acs.orgnih.gov It specifically cleaves the 3'–5' phosphodiester bond of 2',3'-cGAMP, converting it into a linear, inactive form, Gp[2'–5']Ap[3']. osti.govnih.gov This action prevents the activation of STING and the subsequent induction of an antiviral state. osti.gov

The deletion of the poxin gene from the vaccinia virus has been shown to attenuate viral replication in vivo, highlighting the critical role of this enzyme in viral pathogenesis. osti.govnih.gov The discovery of poxins demonstrates a direct viral countermeasure to cGAS-STING signaling and represents an important aspect of the evolutionary arms race between viruses and their hosts. nih.govresearchgate.net Beyond poxviruses, other viruses employ different strategies to subvert this pathway, such as inducing the degradation of cGAS or STING proteins through autophagy. frontiersin.orgnih.gov For instance, the foot-and-mouth disease virus (FMDV) proteases have been shown to cleave cGAS, thereby dampening the antiviral response. nih.gov

Viral Evasion of cGAS-STING via cGAMP Degradation

| Virus Family | Viral Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| Poxviridae (e.g., Vaccinia virus) | Poxvirus Immune Nuclease (poxin) | Metal-independent cleavage of the 3'–5' phosphodiester bond of 2',3'-cGAMP, producing linear Gp[2'–5']Ap[3']. | acs.orgosti.govnih.gov |

Functional Implications of Intercellular cGAMP Signaling

The intercellular transfer of cGAMP has profound functional implications for both host defense and disease pathology. By acting as a paracrine signaling molecule, cGAMP can propagate immune responses to bystander cells that have not directly detected a threat. frontiersin.orgresearchgate.net This "bystander activation" is crucial for mounting a rapid and widespread immune response against infections and cancer. frontiersin.orgnih.gov

In the context of cancer, tumor-derived cGAMP can be transferred to immune cells, such as dendritic cells and macrophages, within the tumor microenvironment. frontiersin.orgnih.gov This transfer, which can occur via gap junctions or through the extracellular space, activates STING in the recipient immune cells, leading to the production of type I interferons and the subsequent activation of cytotoxic T cells that can attack the tumor. frontiersin.orgnih.gov Therefore, intercellular cGAMP signaling is a key mechanism for initiating anti-tumor immunity. frontiersin.orgbiorxiv.org

However, this intercellular signaling can also have detrimental effects. In certain contexts, such as brain metastases of lung and breast cancer, the transfer of cGAMP from tumor cells to astrocytes via gap junctions can promote tumor growth and chemoresistance by inducing the production of pro-inflammatory cytokines like IFN-α and TNF-α. frontiersin.org Furthermore, in autoimmune diseases like those associated with Trex1 deficiency, the intercellular transfer of cGAMP can propagate inflammatory signals and contribute to tissue damage. nih.govnih.gov For example, in a mouse model of Trex1 deficiency, cGAMP shuttling from radioresistant cells to immune cells induced inflammation. nih.gov

The ability of cGAMP to be transferred between cells also has implications for antiviral responses. The packaging of cGAMP into viral particles allows the second messenger to be delivered to newly infected cells, triggering a STING-dependent antiviral state even before the virus begins to replicate and produce its own DNA that would be sensed by cGAS. nih.gov This "Trojan horse" mechanism can accelerate and broaden the antiviral response. nih.gov

Functional Outcomes of Intercellular cGAMP Signaling

| Biological Context | Mechanism of Transfer | Outcome | Reference |

|---|---|---|---|

| Anti-tumor Immunity | Gap junctions, extracellular transport | Activation of STING in immune cells, leading to anti-tumor CD8+ T cell response. | frontiersin.org |

| Tumor Promotion (Brain Metastases) | Gap junctions (to astrocytes) | Production of IFN-α and TNF-α by astrocytes, promoting tumor growth and chemoresistance. | frontiersin.org |

| Autoimmunity (Trex1 deficiency) | Intercellular shuttling | Propagation of inflammatory signaling and tissue inflammation. | nih.govnih.gov |

| Antiviral Response | Incorporation into viral particles | Accelerated and broadened STING-dependent antiviral program in newly infected cells. | nih.gov |

| Antiviral Response (Bystander cells) | Gap junctions | Propagation of antiviral state to uninfected neighboring cells. | researchgate.netasm.org |

cGAMP in Anti-Tumor Immunity

The activation of the cGAS-STING pathway by cGAMP is a central mechanism in the immune surveillance of cancer. Genomic instability and DNA damage within tumor cells can lead to the accumulation of dsDNA in the cytoplasm, triggering cGAS to produce cGAMP and initiate an anti-tumor immune response. researchgate.netresearchgate.netnih.gov

The generation of a potent anti-tumor response is heavily reliant on cytotoxic CD8+ T cells, and cGAMP plays a crucial role in their activation and function. nih.gov Activation of the STING pathway by cGAMP promotes the maturation of dendritic cells (DCs), enhancing their ability to present tumor-associated antigens to naive T cells. nih.gov This process is critical for priming and expanding tumor-specific CD8+ T cells. nih.govpreprints.org The subsequent production of type I IFNs, a hallmark of STING activation, further stimulates CD8+ T cell infiltration into the tumor. nih.gov

However, the role of cGAMP in modulating CD8+ T cell responses is complex. While it drives potent anti-tumor immunity, studies have shown that cancer-cell-derived cGAMP can also limit the proliferation, survival, and function of STING-expressing CD8+ T cells. cell.comnih.govresearchgate.net This suggests that T cell-intrinsic STING signaling may act as a checkpoint that balances the anti-tumor immune response. cell.comnih.gov In mouse models, STING deficiency in CD8+ T cells was found to enhance tumor restriction, highlighting the dual nature of this pathway. cell.comnih.gov

| Finding | Impact on CD8+ T Cells | Reference |

| STING activation in Dendritic Cells | Promotes maturation and antigen presentation, leading to priming and activation of CD8+ T cells. | nih.gov |

| Type I IFN Production | Increases infiltration of CD8+ T cells into the tumor microenvironment. | nih.gov |

| T Cell-Intrinsic STING Activation | Limits proliferation, survival, and function of CD8+ T cells, acting as an immune checkpoint. | cell.comnih.govresearchgate.net |

cGAMP significantly influences the composition and function of the tumor microenvironment (TME). Tumor-derived cGAMP can be transferred to adjacent non-tumor cells, including immune cells and astrocytes, through gap junctions or other mechanisms, thereby activating the STING pathway in a paracrine manner. nih.govnih.govfrontiersin.orgresearchgate.net This intercellular communication is crucial for orchestrating a broad anti-tumor response. nih.gov

Activation of STING within the TME leads to the secretion of a variety of pro-inflammatory molecules that help recruit and activate immune cells. researchgate.net For instance, cGAMP-induced STING activation can trigger the production of chemokines like CXCL10 and CCL2, which recruit immune cells such as granulocytes, dendritic cells, macrophages, and natural killer (NK) cells to the tumor site. nih.govbiomaterials.org The activation of NK cells, potent killers of tumor cells, is particularly dependent on STING-mediated type I IFN production by other immune cells within the TME, such as CD11b+ cells. nih.gov Furthermore, cGAMP signaling can influence the tumor vasculature, a critical gatekeeper for immune cell infiltration. frontiersin.org

The cGAS-cGAMP-STING pathway serves as a critical link between DNA damage and the immune system. researchgate.netnih.gov Genotoxic stress from sources like ionizing radiation or certain chemotherapies causes DNA damage in tumor cells, which can result in the formation of micronuclei or the release of cytoplasmic chromatin fragments. researchgate.netmdpi.com These cytosolic DNA species are potent activators of cGAS, leading to cGAMP synthesis and STING-dependent immune activation. researchgate.netmdpi.com

This process can culminate in immunogenic cell death (ICD), a form of apoptosis where dying cancer cells release damage-associated molecular patterns (DAMPs) that stimulate a robust anti-tumor immune response. nih.gov The activation of the cGAS-STING pathway is a key component of the response to DNA-damaging agents, amplifying the inflammatory signals from dying cells to attract phagocytes and facilitate the priming of an adaptive immune response. nih.gov For example, radiotherapy-induced DNA damage leads to a surge in cGAMP from tumor cells, which is crucial for the subsequent adaptive immune response that helps control residual disease. preprints.orgmdpi.comnih.gov

| DNA Damage Source | Consequence | cGAMP/STING Role |

| Ionizing Radiation | Formation of micronuclei and release of cytoplasmic chromatin fragments. | Senses cytosolic DNA, produces cGAMP, and initiates a Type I IFN response crucial for adaptive immunity. mdpi.com |

| DNA-damaging drugs (e.g., cisplatin, etoposide) | Leakage of nuclear DNA into the cytoplasm. | Triggers STING-dependent cytokine production, leading to immunogenic cell death. nih.gov |

| Genomic Instability | Spontaneous accumulation of cytosolic DNA. | Acts as an intrinsic barrier to tumorigenesis by linking DNA damage to immune surveillance and senescence. nih.gov |

Despite the potent anti-tumor effects of the cGAMP-STING pathway, tumors have developed mechanisms to evade its surveillance. nih.govacir.org A common strategy is the downregulation or silencing of key pathway components in cancer cells. Many tumors exhibit reduced expression of STING, which prevents them from responding to endogenous or exogenous cGAMP and blunts the anti-tumor immune response. frontiersin.org

Another significant evasion mechanism involves the upregulation of negative regulators. The ecto-enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is frequently overexpressed in cancer cells. youtube.com ENPP1 is a membrane-bound hydrolase that degrades extracellular cGAMP, effectively preventing it from activating STING in adjacent immune cells within the TME. frontiersin.orgyoutube.com By hydrolyzing cGAMP, ENPP1 suppresses the induction of type I interferons and promotes an immunosuppressive microenvironment, contributing to tumor progression and metastasis. youtube.com

cGAMP in Infectious Diseases

The cGAS-cGAMP-STING pathway is a primary line of defense against invading pathogens, particularly DNA viruses. nih.gov The presence of viral DNA in the cytoplasm of an infected cell is a potent trigger for cGAS activation, cGAMP synthesis, and the subsequent STING-mediated production of type I interferons and other antiviral cytokines. researchgate.netresearchgate.net

Herpes Simplex Virus-1 (HSV-1): The host defense against the DNA virus HSV-1 is critically dependent on the cGAS-cGAMP-STING pathway. nih.gov Mouse models have demonstrated that cGAS-deficient mice are more susceptible to lethal infection with HSV-1, highlighting the essential role of this pathway in controlling the virus. nih.govresearchgate.net Upon HSV-1 infection, cGAS detects the viral DNA, leading to the production of type I IFNs and other cytokines that establish an antiviral state. nih.govfrontiersin.org

In response to this robust immune pressure, HSV-1 has evolved multiple strategies to evade or inhibit the cGAS-STING pathway. frontiersin.orgnih.gov

UL41: The virion host shutoff (vhs) protein, UL41, possesses RNase activity that degrades the mRNA of cGAS, thereby reducing its protein levels and abrogating the host's ability to recognize the viral DNA. frontiersin.orgnih.gov

UL37: This tegument protein has deamidase activity that targets and modifies cGAS, disrupting its catalytic function and inhibiting the synthesis of cGAMP. frontiersin.org

UL46: Another tegument protein, UL46, targets the downstream kinase TBK1, preventing its dimerization and interaction with IRF3, which ultimately blocks IRF3 activation and IFN-I production. frontiersin.org

Vaccinia Virus (VACV): Similar to HSV-1, the host response to vaccinia virus, another cytoplasmic-replicating DNA virus, relies on the cGAS-STING pathway. frontiersin.org cGAS recognizes the VACV genome upon its release into the cytosol, triggering cGAMP production and STING activation. frontiersin.orgresearchgate.net The synthesized cGAMP can also be transferred to neighboring, uninfected cells via gap junctions, inducing a broader antiviral state to limit viral spread. frontiersin.orgfrontiersin.org

Vaccinia virus also encodes specific proteins to counteract this host defense mechanism. The most notable is the protein B2, also known as poxin, which functions as a cGAMP nuclease. frontiersin.org Poxin specifically degrades cGAMP, thereby neutralizing the second messenger and preventing the activation of STING and the subsequent innate immune response. frontiersin.org The discovery of viral inhibitors like poxin underscores the immense importance of the cGAS-cGAMP-STING axis in controlling poxvirus infections. frontiersin.org

| Virus | Host Defense Mechanism | Viral Evasion Strategy |

| HSV-1 | cGAS detects viral DNA, leading to STING activation and Type I IFN production. nih.govfrontiersin.org | Encodes multiple proteins (UL41, UL37, UL46) to degrade cGAS mRNA, inhibit cGAMP synthesis, and block downstream signaling. frontiersin.orgnih.gov |

| Vaccinia Virus | cGAS senses the viral genome, producing cGAMP which activates STING in infected and bystander cells. frontiersin.org | Encodes a cGAMP nuclease (poxin/B2) to degrade cGAMP and prevent STING activation. frontiersin.org |

Immunity Against Intracellular Bacteria

The cGAS-STING pathway is a fundamental component of the host's defense against intracellular bacterial infections. nih.govresearchgate.net This pathway is activated by the presence of bacterial DNA in the cytoplasm of host cells. nih.gov Some bacteria can also produce their own cyclic dinucleotides (CDNs), such as cyclic-di-GMP and cyclic-di-AMP, which can directly activate STING. mdpi.com

Upon detection of cytosolic bacterial DNA, cGAS synthesizes cGAMP, which then acts as a second messenger to activate STING. mdpi.com The activation of STING initiates a signaling cascade that typically leads to the production of type I interferons (IFN-I) and other inflammatory cytokines. nih.gov This response can be protective for the host by helping to clear the infection. nih.gov

However, the role of STING activation in bacterial infections can be complex and is not always beneficial to the host. nih.gov The outcome often depends on the specific bacterium and the context of the infection. mdpi.com For instance, while the IFN-I response is generally protective, in some cases, it can be detrimental. nih.gov Beyond inducing IFN-I, STING activation can influence the outcome of an infection through other biological processes, such as metabolism and blood coagulation. nih.gov

In some bacteria, cGAS-like receptors are part of their own defense systems against viruses (phages). frontiersin.org For example, the dinucleotide cyclase in Vibrio cholerae (DncV) synthesizes cGAMP in response to phage infection. frontiersin.org This cGAMP then activates a phospholipase that degrades the bacterial cell membrane, leading to cell death before the phage can replicate. This suicidal defense mechanism protects the broader bacterial population. frontiersin.org

Pathogen-Mediated Evasion of cGAMP-Mediated Immunity

Pathogens have evolved a variety of strategies to evade the host's cGAS-STING immune pathway, ensuring their survival and replication. nih.govfrontiersin.org These evasion mechanisms can target different stages of the pathway, from the initial sensing of DNA to the production of the second messenger cGAMP and the activation of STING. nih.gov

Some common evasion strategies include:

Masking of cytosolic DNA: Pathogens can shield their DNA to prevent its detection by cGAS. nih.gov

Post-translational modification of cGAS and STING: Viruses can modify cGAS and STING proteins to inhibit their function. nih.govfrontiersin.org For example, the Herpes Simplex Virus 1 (HSV-1) tegument protein UL37 has been shown to deamidate a critical residue in the cGAS activation loop, which impairs the synthesis of cGAMP. nih.gov

Degradation of cGAMP: Pathogens can produce enzymes that directly degrade cGAMP, preventing it from activating STING. nih.gov Given that cGAMP is a stable molecule that can spread to adjacent cells through gap junctions, its degradation is a critical evasion tactic for pathogens. nih.gov

Inhibition of STING activation: Some viral proteins can antagonize STING signaling. For instance, papain-like proteases (PLP) from human coronaviruses have been reported to inhibit STING-mediated activation of the transcription factor IRF3. nih.gov

These convergent mechanisms highlight the evolutionary arms race between hosts and pathogens, centered on the pivotal cGAS-STING pathway. nih.gov Understanding these evasion strategies provides valuable insights into the regulation of innate immunity and may reveal new targets for antiviral therapies. frontiersin.org

Role in Responses to RNA Viruses (e.g., SARS-CoV-2, Influenza A Virus)

While the cGAS-STING pathway is primarily known as a sensor for DNA, emerging evidence indicates its involvement in the immune response to RNA viruses as well, including SARS-CoV-2 and Influenza A virus. nih.govoup.comvirology.com.ua The activation of this pathway by RNA viruses is often indirect. One proposed mechanism is that RNA virus infection can cause mitochondrial damage, leading to the release of mitochondrial DNA (mtDNA) into the cytosol. explorationpub.com This self-DNA then activates the cGAS-STING pathway. explorationpub.com

SARS-CoV-2: In the context of SARS-CoV-2 infection, activation of the cGAS-STING pathway has been observed, marked by the production of cGAMP and the phosphorylation of STING. nih.gov This activation is significant for the production of type-I interferons. explorationpub.com It is suggested that in the later stages of COVID-19, damaged DNA released into the cytosol can trigger the cGAS-STING pathway, potentially contributing to the severe cytokine storm seen in some patients. oup.comexplorationpub.com The SARS-CoV-2 spike protein itself has been found to induce type-I interferon expression in a process that can involve the formation of micronuclei and subsequent cGAS activation. nih.gov However, excessive activation of this pathway may exacerbate the inflammatory response and correlate with a poor prognosis. nih.gov

Influenza A Virus: For Influenza A virus, a STING-dependent, but cGAS-independent, pathway has been identified as important for the full production of interferons and antiviral control. virology.com.ua The virus appears to interact with STING via its conserved hemagglutinin fusion peptide. virology.com.ua Interestingly, this fusion peptide can antagonize interferon production that is induced by membrane fusion but not by direct stimulation with cGAMP or DNA. virology.com.ua Other research suggests that Influenza A can also trigger the release of mtDNA, which in turn activates the cGAS-STING pathway. nih.gov The virus, however, possesses mechanisms to counteract this, such as the NS1 protein binding to mtDNA to dampen the innate immune response. nih.gov

cGAMP in Autoimmune and Autoinflammatory Diseases

Dysregulation and Hyperactivation of the cGAS-STING Pathway

The cGAS-STING pathway is a critical defense mechanism against pathogens, but its dysregulation can lead to the development of autoimmune and autoinflammatory diseases. nih.govnih.gov This pathway is designed to detect foreign DNA, but because it recognizes DNA in a sequence-independent manner, it can also be activated by self-DNA that is aberrantly present in the cytoplasm. nih.gov Under normal physiological conditions, the cell has mechanisms to clear cytosolic self-DNA, preventing unwanted immune activation. nih.gov

Chronic activation or hyperactivation of the cGAS-STING pathway can drive autoinflammation and autoimmunity. nih.gov When this pathway is persistently activated, it leads to the overproduction of type I interferons and other inflammatory cytokines. researchgate.net This sustained inflammatory state can disrupt immune tolerance and lead to the immune system attacking the body's own tissues, a hallmark of autoimmune diseases. nih.govresearchgate.net

Dysregulation can occur through several mechanisms, including:

Gain-of-function mutations in STING: These mutations can lead to a constitutively active STING protein, resulting in chronic inflammation. nih.gov

Loss-of-function in enzymes that clear cytosolic DNA: Deficiencies in nucleases like TREX1, which normally degrade cytosolic DNA, can lead to an accumulation of self-DNA, thereby chronically stimulating the cGAS-STING pathway. nih.govfrontiersin.org

This uncontrolled signaling has been linked to several monogenic autoinflammatory conditions and is also thought to be a contributing factor in more common, polygenic autoimmune disorders. nih.gov

Association with Specific Autoimmune Conditions (e.g., Aicardi-Goutières Syndrome, Systemic Lupus Erythematosus, Rheumatoid Arthritis)

The hyperactivation of the cGAS-STING pathway due to the presence of self-DNA is strongly implicated in the pathogenesis of several autoimmune diseases. news-medical.net

Aicardi-Goutières Syndrome (AGS): AGS is a rare genetic autoinflammatory disorder often characterized by an overproduction of type I interferon without any evidence of viral infection. nih.gov The pathology of AGS is closely linked to the cGAS-STING pathway. nih.gov Mutations in genes encoding nucleases, such as TREX1, that are responsible for clearing cytosolic nucleic acids are a common cause of AGS. frontiersin.orgresearcher.life The failure to degrade self-DNA leads to its accumulation in the cytoplasm, which persistently activates cGAS to produce cGAMP, driving chronic STING activation and the subsequent inflammatory cascade. nih.govresearcher.life Mouse models of AGS have shown that inhibiting cGAS can alleviate the autoimmune symptoms. nih.gov

Systemic Lupus Erythematosus (SLE): SLE is a systemic autoimmune disease also characterized by a type I interferon signature. bmj.commanchester.ac.uk The cGAS-STING pathway is considered a significant contributor to this interferon production in SLE. nih.govnih.gov Studies have found that peripheral blood mononuclear cells from SLE patients have significantly higher expression of cGAS compared to healthy controls. manchester.ac.uknih.gov Furthermore, cGAMP has been detected in a subset of SLE patients, and its presence is associated with higher disease activity. bmj.comnih.gov In contrast, cGAMP was not detected in healthy individuals or in patients with rheumatoid arthritis in the same study. manchester.ac.uknih.gov This suggests that the activation of the cGAS-STING pathway by self-DNA plays a role in the pathogenesis of SLE. researcher.lifenih.gov

Rheumatoid Arthritis (RA): RA is a chronic autoimmune disease that primarily affects the joints. nih.govnih.gov Dysregulation of the cGAS-STING pathway is also implicated in the pathogenesis of RA. nih.govfrontiersin.org The expression of cGAS has been found to be higher in fibroblast-like synoviocytes from RA patients compared to those with osteoarthritis. frontiersin.org The pro-inflammatory cytokine TNF-α, a key molecule in RA, can stimulate cGAS expression. mdpi.com In RA, self-DNA present in the joint can activate the cGAS-STING pathway in synovial cells, leading to the production of inflammatory cytokines and contributing to the chronic inflammation and joint damage characteristic of the disease. nih.govmdpi.com

Table 1: Role of cGAMP in Disease Pathogenesis and Immune Regulation

| Section | Key Findings | Associated Diseases | Citations |

|---|---|---|---|

| 5.2.2. Response to Retroviruses | cGAS detects reverse-transcribed viral DNA, produces cGAMP, which activates STING to induce an antiviral interferon response. | HIV, SIV, MLV | h1.conih.govresearchgate.net |

| 5.2.3. Immunity Against Intracellular Bacteria | cGAMP, produced in response to bacterial DNA, or bacterial CDNs directly activate STING, leading to an IFN-I response. The outcome can be protective or detrimental to the host. | Bacterial Infections | nih.govmdpi.com |

| 5.2.4. Pathogen-Mediated Evasion | Pathogens evade immunity by masking their DNA, modifying cGAS/STING, degrading cGAMP, or inhibiting STING activation. | Viral and Bacterial Infections | nih.govfrontiersin.orgnih.gov |

| 5.2.5. Response to RNA Viruses | RNA viruses can indirectly activate the cGAS-STING pathway, often through the release of mitochondrial DNA, contributing to the inflammatory response. | SARS-CoV-2, Influenza A Virus | nih.govvirology.com.uaexplorationpub.com |

| 5.3.1. Dysregulation and Hyperactivation | Chronic activation of the cGAS-STING pathway by self-DNA leads to overproduction of interferons and inflammatory cytokines, driving autoimmunity. | Autoimmune and Autoinflammatory Diseases | nih.govnih.govresearchgate.net |

| 5.3.2. Association with Specific Conditions | cGAMP and hyperactive cGAS-STING signaling are linked to the pathogenesis of specific autoimmune diseases due to the accumulation of self-DNA. | Aicardi-Goutières Syndrome, Systemic Lupus Erythematosus, Rheumatoid Arthritis | nih.govresearcher.lifebmj.comnih.govfrontiersin.orgmdpi.com |

Modulation of Cgamp Signaling for Research and Therapeutic Strategies

Targeting cGAMP Biosynthesis and Degradation

Regulating the concentration of cGAMP by targeting its synthesis and degradation is a key therapeutic strategy. This can be achieved by inhibiting the enzymes that produce cGAMP (cGAS) or the enzymes that break it down (ENPP1 and Poxins).

Cyclic GMP-AMP synthase (cGAS) is the enzyme that synthesizes cGAMP from ATP and GTP upon binding to cytosolic double-stranded DNA (dsDNA). nih.gov In conditions where chronic activation of the cGAS-STING pathway leads to detrimental inflammation, such as in certain autoimmune and neurodegenerative diseases, inhibiting cGAS is a promising therapeutic approach. alzdiscovery.org The development of cGAS inhibitors has focused on several mechanisms.

Two primary subtypes of cGAS inhibitors have been developed to block the synthesis of cGAMP. nih.gov

Active Site Inhibition : One class of inhibitors directly targets the catalytic active site of the cGAS enzyme, preventing it from converting ATP and GTP into cGAMP. nih.govfrontiersin.org For example, the compound RU.521 binds directly to the cGAS enzyme, inhibiting its catalytic function. frontiersin.org

DNA-Binding Disruption : A second class of inhibitors works by preventing the initial activation of cGAS. They achieve this by targeting the interaction between cGAS and dsDNA, either by binding to the enzyme's DNA-binding site or by binding directly to the dsDNA itself. nih.gov The compound G150, for instance, inhibits cGAS by blocking its DNA-binding site. frontiersin.org Antimalarial drugs such as quinacrine have also been identified as cGAS inhibitors that function by binding to DNA and disrupting its interaction with cGAS. nih.gov

Other strategies being explored include blocking cGAS dimerization and inhibiting its post-translational modifications. nih.gov While numerous cGAS inhibitors have been developed for research purposes, none have yet entered clinical trials. nih.gov